molecular formula C44H53FN7O8P B2625590 Dmt-2'fluoro-DG(IB) amidite CAS No. 144089-97-4

Dmt-2'fluoro-DG(IB) amidite

Cat. No.: B2625590
CAS No.: 144089-97-4
M. Wt: 857.9 g/mol
InChI Key: KJFUMXZZVYMQEU-YBLXZTOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’Fluoro-DG(IB) Amidite involves several steps, starting from the nucleoside deoxyguanosine. The key steps include:

Industrial Production Methods

Industrial production of DMT-2’Fluoro-DG(IB) Amidite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DMT-2’Fluoro-DG(IB) Amidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are used in scientific research and therapeutic applications .

Scientific Research Applications

DMT-2’Fluoro-DG(IB) Amidite has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of modified oligonucleotides with enhanced stability and resistance to nucleases.

    Biology: Employed in RNA interference (RNAi) studies to silence specific genes.

    Medicine: Potential therapeutic applications in gene therapy and antiviral treatments.

    Industry: Utilized in the production of diagnostic tools and research reagents .

Mechanism of Action

The mechanism of action of DMT-2’Fluoro-DG(IB) Amidite involves its incorporation into oligonucleotides, which then interact with target RNA sequences. The fluoro modification enhances the stability and binding affinity of the oligonucleotides, leading to efficient gene silencing through RNA interference pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMT-2’Fluoro-DG(IB) Amidite is unique due to its 2’ fluoro modification, which provides enhanced metabolic stability and nuclease resistance compared to other nucleosides. This makes it particularly valuable in therapeutic and diagnostic applications .

Properties

CAS No.

144089-97-4

Molecular Formula

C44H53FN7O8P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36?,38?,42-,61?/m1/s1

InChI Key

KJFUMXZZVYMQEU-YBLXZTOZSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F

SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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